molecular formula C22H24N2O4 B4889629 3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B4889629
M. Wt: 380.4 g/mol
InChI Key: XKUJZBUGLSKICQ-UHFFFAOYSA-N
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Description

3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a methoxy-substituted phenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction between the quinazolinone core and a suitable phenoxyethyl halide or tosylate.

    Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-enyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinazolinone core or the phenoxyethyl side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and phenoxy positions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone or phenoxyethyl derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]quinazolin-4-one: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.

    3-[2-[2-(4-hydroxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one: Contains a hydroxy group instead of a methoxy group, which can alter its biological activity and chemical reactivity.

    3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-2-one: The position of the quinazolinone core is different, which can affect its interaction with molecular targets.

Uniqueness

3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxy and prop-2-enyl groups enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

3-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-3-6-17-15-18(26-2)9-10-21(17)28-14-13-27-12-11-24-16-23-20-8-5-4-7-19(20)22(24)25/h3-5,7-10,15-16H,1,6,11-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUJZBUGLSKICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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